molecular formula C18H21N3O4 B6578578 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one CAS No. 1171652-95-1

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one

Cat. No.: B6578578
CAS No.: 1171652-95-1
M. Wt: 343.4 g/mol
InChI Key: LSYMJCYVTBNINJ-UHFFFAOYSA-N
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Description

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one is a complex organic compound with significant implications in scientific research. Its structure, incorporating a benzodioxole group and an oxadiazole ring, makes it a molecule of interest in various fields such as medicinal chemistry, biological studies, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one typically involves multi-step processes. A common route includes the formation of the oxadiazole ring through the cyclization of hydrazide derivatives with carboxylic acids. The piperidine ring is introduced via nucleophilic substitution reactions, where it reacts with various electrophilic intermediates under controlled conditions, such as appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production scales up the synthetic methods using continuous flow reactors, optimizing conditions like temperature, pressure, and solvent systems to maximize efficiency and minimize waste. Techniques like crystallization, distillation, and chromatographic separation are employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one undergoes several types of reactions:

  • Oxidation: : This compound can be oxidized using agents such as potassium permanganate.

  • Reduction: : Reduction can be achieved using lithium aluminum hydride.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitutions, particularly at positions influenced by electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or acidic conditions.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Various halogenated intermediates and base or acid catalysts.

Major Products

  • Oxidation: : Produces carboxylic acids and ketones.

  • Reduction: : Generates alcohols and amines.

  • Substitution: : Leads to a variety of substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one is used extensively in scientific research:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential effects on biological pathways and interactions with proteins.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.

  • Industry: : Used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one stands out due to its unique structure and resultant properties:

  • Similar Compounds

    • 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}butan-1-one

    • 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-triazol-2-yl]piperidin-1-yl}butan-1-one

    • 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one

These compounds share core structural features but differ in the heterocyclic ring, affecting their chemical reactivity and biological activity. This unique arrangement allows this compound to exhibit distinct interactions and applications.

That's a comprehensive dive into the world of this fascinating compound! Hope it gave you everything you needed and maybe even sparked some new questions!

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-4-16(22)21-8-3-5-13(10-21)18-20-19-17(25-18)12-6-7-14-15(9-12)24-11-23-14/h6-7,9,13H,2-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYMJCYVTBNINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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